4-HO-pyr-T

Description

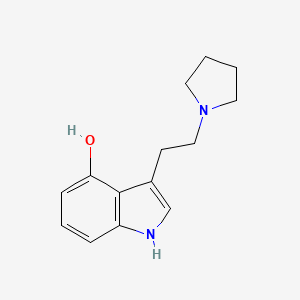

Structure

3D Structure

Properties

CAS No. |

63097-26-7 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

3-(2-pyrrolidin-1-ylethyl)-1H-indol-4-ol |

InChI |

InChI=1S/C14H18N2O/c17-13-5-3-4-12-14(13)11(10-15-12)6-9-16-7-1-2-8-16/h3-5,10,15,17H,1-2,6-9H2 |

InChI Key |

XASLPZWIPBCAPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC2=CNC3=C2C(=CC=C3)O |

Origin of Product |

United States |

Chemical Classification and Structural Analogues of 4 Ho Pyr T

Systematic Nomenclature and Core Tryptamine (B22526) Scaffold

4-HO-pyr-T, known by its systematic IUPAC name 3-[2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-ol, is a synthetic compound belonging to the tryptamine class. wikipedia.org Another name for this compound is 4-hydroxy-N,N-tetramethylenetryptamine. wikipedia.orgchemeurope.com The fundamental structure of all tryptamines is the tryptamine scaffold, which consists of an indole (B1671886) ring fused to a bicyclic structure, attached to an ethylamine (B1201723) side chain at the third carbon position (C3) of the indole ring. nih.govresearchgate.net The indole ring itself is an aromatic heterocyclic compound, composed of a benzene ring fused to a pyrrole (B145914) ring. The ethylamine side chain provides a nitrogen atom which is a key site for further substitution, defining the specific properties of individual tryptamine derivatives.

Structural Relationship to Key 4-Hydroxylated Tryptamines

The "4-HO" designation in this compound indicates the presence of a hydroxyl (-OH) group at the fourth position (C4) of the indole ring. This feature places it within the family of 4-hydroxylated tryptamines. Its structure is directly analogous to several well-known compounds in this family.

Notably, this compound is the 4-hydroxyl analogue of pyr-T (N,N-tetramethylenetryptamine). wikipedia.orgchemeurope.com It is also considered a structural analogue of psilocin (4-HO-DMT), which is chemically known as 4-hydroxy-N,N-dimethyltryptamine. wikipedia.orgnih.gov The primary difference between this compound and psilocin lies in the substitution at the terminal nitrogen of the ethylamine side chain. While psilocin features two methyl groups (dimethyl), this compound incorporates a cyclic pyrrolidine (B122466) ring. Similarly, it is an analogue of 4-HO-DET, where the terminal nitrogen is substituted with two ethyl groups. wikipedia.org This systematic variation, while maintaining the core 4-hydroxy-tryptamine structure, is a key area of chemical exploration.

Exploration of N,N-Dialkyl Moiety Variations and Cyclized Analogues (e.g., Pyrrolidine, Azetidine)

The diversity within the tryptamine class is largely generated by variations in the substituents attached to the amino group of the ethylamine side chain, often referred to as the N,N-dialkyl moiety. researchgate.netresearchgate.net In the case of this compound, the N,N-dialkyl groups are cyclized to form a five-membered pyrrolidine ring. wikipedia.org This cyclization contrasts with the acyclic (open-chain) N,N-dialkyl groups found in compounds like N,N-dimethyltryptamine (DMT) or N,N-diethyltryptamine (DET). wikipedia.org The pyrrolidine ring in this compound can be conceptualized as the fusion of the two ethyl groups of 4-HO-DET. wikipedia.orgwikipedia.org

The exploration of cyclized analogues extends beyond the pyrrolidine ring. Other heterocyclic structures can be incorporated to create novel tryptamine derivatives. For instance, the use of a four-membered azetidine ring is another structural modification explored in medicinal chemistry. nih.govnih.gov This substitution pattern, replacing the two alkyl groups with a cyclic structure, significantly influences the molecule's conformational flexibility and chemical properties. Further variations include substituting the pyrrolidine or other cyclic moieties onto different positions of the core tryptamine scaffold or altering the substituents on the indole ring itself.

Advanced Analytical Characterization and Detection Methods for 4 Ho Pyr T

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools in organic chemistry for determining the structure and identifying functional groups within a molecule. For tryptamine (B22526) derivatives, including 4-HO-pyr-T, commonly used techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. arxiv.orglibretexts.orglehigh.edu

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural elements. libretexts.orglehigh.edu Different ionization techniques, such as Electron Ionization (EI), Electrospray Ionization (ESI), and Chemical Ionization (CI), can be coupled with various mass analyzers (e.g., ion trap, quadrupole, time-of-flight) to provide complementary information. psu.eduresearchgate.netmaps.orgnih.gov For tryptamines, characteristic fragmentation pathways include beta-cleavage of the ethylamine (B1201723) side chain and alpha-cleavage, leading to diagnostic fragment ions. psu.eduresearchgate.netmaps.org For instance, studies on synthetic tryptamines have utilized GC-MS and ESI-MS-MS for their characterization, analyzing their mass spectra and fragmentation patterns to confirm their structures. psu.eduresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the bonding environment of atoms within the molecule. libretexts.orglehigh.eduscribd.comnih.gov Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific atoms and functional groups, providing a comprehensive picture of the molecular structure. lehigh.eduscribd.com NMR has been successfully applied in the characterization of synthetic tryptamine derivatives to confirm their structures and identify impurities. psu.eduresearchgate.netnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. libretexts.orglehigh.eduscribd.comnih.gov Characteristic absorption bands correspond to the vibrations of different chemical bonds (e.g., O-H, N-H, C=C, C-N). This technique can help confirm the presence of key functional groups in this compound, such as the hydroxyl group and the indole (B1671886) ring system.

Ultraviolet-Visible (UV-Vis) spectroscopy is valuable for detecting the presence of conjugated pi systems, such as the indole ring in tryptamines, which absorb light in the UV-Vis region. libretexts.orglehigh.eduscribd.comnih.gov While less informative for complete structural elucidation compared to NMR or MS, UV-Vis spectroscopy can be used for quantitative analysis (based on Beer-Lambert Law) and as a detection method in chromatography. lehigh.edu

While specific spectroscopic data (e.g., exact NMR shifts, MS fragmentation patterns) solely for this compound may not be extensively documented in readily available public databases, the principles and applications of these techniques to closely related tryptamine structures (such as psilocin or 4-HO-MET) are well-established and directly applicable to the structural elucidation of this compound. oup.comresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating a target compound from a mixture, identifying individual components, and assessing the purity of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for the analysis of tryptamine derivatives. advancechemjournal.comdrawellanalytical.com

HPLC is particularly well-suited for the analysis of compounds that are non-volatile or thermally labile, which can be the case for some tryptamines, especially hydroxylated derivatives like this compound. advancechemjournal.comelgalabwater.com Separation in HPLC is achieved by differential partitioning of analytes between a stationary phase and a liquid mobile phase. advancechemjournal.comelgalabwater.com Various stationary phases (e.g., reversed-phase C18) and mobile phase compositions (mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile) can be optimized to achieve effective separation of tryptamines and potential impurities. advancechemjournal.comjapsonline.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a widely used technique for the analysis and identification of synthetic tryptamines, particularly for volatile or semi-volatile compounds. psu.eduresearchgate.netmaps.orgjapsonline.com However, the suitability of GC for this compound would depend on its volatility and thermal stability; some hydroxylated tryptamines may be less amenable to GC analysis without prior derivatization. oup.com

Assessing the purity of a this compound sample is critical, especially for research purposes. Chromatographic methods, when coupled with appropriate detectors, allow for the identification and quantification of impurities. Diode Array Detection (DAD) in HPLC can provide UV-Vis spectra across a chromatographic peak, enabling spectral peak purity analysis to determine if the peak corresponds to a single compound with a consistent spectrum. chromatographyonline.com Coupling chromatography with Mass Spectrometry (LC-MS or GC-MS) is a powerful approach for both identification and purity assessment, as it provides mass spectral information for eluting components. psu.eduresearchgate.netmaps.orgoup.comjapsonline.comchromatographyonline.com

Developing a robust chromatographic method for this compound involves optimizing parameters such as the choice of column, mobile phase composition, flow rate, and detection wavelength or MS parameters to achieve adequate separation and sensitivity. advancechemjournal.comjapsonline.com While specific optimized methods for this compound might not be widely published, methods developed for separating and analyzing panels of synthetic tryptamines provide a strong basis for developing a specific method for this compound. japsonline.com

Development of Quantitative Analytical Assays for Tryptamine Derivatives

Quantitative analytical assays are necessary to determine the concentration or amount of this compound in a given sample. These assays are important in various contexts, including chemical synthesis, research studies, and potentially in biological matrices if such studies were to be conducted.

Chromatography coupled with sensitive detectors, particularly Mass Spectrometry (LC-MS or GC-MS), forms the basis of most quantitative assays for tryptamine derivatives. maps.orgoup.comnih.govcreative-proteomics.com Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS or LC-HRMS-MS) are widely used due to their high sensitivity, selectivity, and ability to analyze complex samples. oup.comcreative-proteomics.com These methods allow for the specific detection and quantification of the target analyte even in the presence of other compounds.

For accurate quantification, especially in complex matrices, the use of internal standards is crucial. Isotope-labeled analogues of the analyte are often preferred as internal standards because they behave similarly to the analyte during sample preparation and chromatography but can be distinguished by the mass spectrometer. creative-proteomics.com This helps to compensate for variations in sample processing and instrument performance.

Quantitative analytical assays for tryptamine derivatives have been developed and applied in various research areas. Examples include the quantification of N-methylated tryptamines using GC-MS to study enzyme activity nih.gov and the determination of synthetic tryptamine concentrations in biological fluids in toxicology cases using LC-HRMS-MS. oup.com These studies demonstrate the feasibility and importance of developing sensitive and specific quantitative methods for this class of compounds.

Developing a quantitative assay for this compound would involve selecting the appropriate chromatographic and mass spectrometric conditions, optimizing sample preparation procedures (e.g., extraction from a matrix), validating the method for parameters such as linearity, accuracy, precision, limits of detection and quantification, and ensuring specificity. While a specific validated assay for this compound was not found in the search results, the methodologies established for other tryptamine derivatives provide a clear roadmap for developing such an assay.

Summary of Analytical Techniques for Tryptamines

| Technique | Primary Information Gained | Application to Tryptamines |

| NMR | Molecular structure, bonding environment | Confirming structure, identifying isomers and impurities |

| MS | Molecular weight, fragmentation pattern | Confirming identity, structural elucidation, impurity analysis |

| IR | Presence of functional groups | Identifying key functional groups (e.g., O-H, N-H, indole) |

| UV-Vis | Presence of conjugated systems | Detection in chromatography, quantitative analysis |

| HPLC | Separation of components, purity assessment | Separating tryptamines from mixtures, assessing purity |

| GC | Separation of volatile components | Identity checks, separation (suitability depends on volatility) |

| LC-MS/MS | Identification and quantification | Sensitive and specific analysis in complex matrices, quantification |

| GC-MS | Identification and quantification | Identification and quantification (suitability depends on volatility) |

Molecular Pharmacology and Receptor Interaction Profiles of 4 Ho Pyr T

Serotonin (B10506) Receptor Binding Affinities (Ki Values) for 5-HT2A, 5-HT2B, and 5-HT2C

Research indicates that 4-HO-pyr-T interacts with serotonin receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes wikipedia.org. A reported binding affinity (Ki) for this compound at the serotonin 5-HT2A receptor is 429 nM wikipedia.org. Studies on related 4-substituted tryptamines suggest that this class of compounds generally exhibits high selectivity for 5-HT2A receptors compared to 5-HT1A and 5-HT2C receptors researchgate.net.

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT2A | 429 nM |

Note: Specific Ki values for this compound at 5-HT2B and 5-HT2C receptors were not available in the consulted sources.

Functional In Vitro Receptor Assays (e.g., Gq-mediated Calcium Flux, Agonist Activity)

Functional in vitro assays, such as Gq-mediated calcium flux measurements, are commonly employed to assess the activity of compounds at G protein-coupled receptors (GPCRs) like the 5-HT2 receptor subfamily researchgate.netthermofisher.comrheniumbio.co.ilnih.gov. These assays can determine if a compound acts as an agonist, antagonist, or inverse agonist and provide information on its potency and efficacy nih.gov. Studies utilizing calcium flux assays have shown that various 4-substituted tryptamines can stimulate calcium mobilization through the activation of human and mouse 5-HT2A receptors researchgate.net. While this compound is a 4-substituted tryptamine (B22526), specific data from these assays for this compound were not detailed in the available information.

Interaction with Other Neurotransmitter Receptors and Transporters (e.g., SERT, DAT, 5-HT1A)

The interaction profile of tryptamine derivatives can extend beyond the 5-HT2 receptors to include other serotonin receptor subtypes and neurotransmitter transporters. Investigations into substituted tryptamines have included assessments of their affinity, potency, and efficacy at 5-HT1A receptors and the serotonin transporter (SERT) researchgate.net. Some 4-substituted compounds have demonstrated relatively low affinities and potencies at the 5-HT1A receptor and SERT researchgate.net. The serotonin transporter (SERT) plays a crucial role in clearing extracellular serotonin and influencing serotonergic neurotransmission nih.gov. While interactions with SERT and 5-HT1A have been explored for related compounds, specific quantitative data for this compound's affinity or activity at SERT, DAT (dopamine transporter), or 5-HT1A receptors were not found in the provided search results. Pyr-T, the non-hydroxylated analog of this compound, has been reported to show affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors wikipedia.org.

Ligand-Receptor Dynamics and Signaling Pathway Bias

Ligand-receptor dynamics and signaling pathway bias refer to the phenomenon where different ligands binding to the same receptor can selectively activate distinct downstream signaling cascades nih.govnih.gov. This concept, particularly studied in GPCRs, highlights that receptor activation is not always a single on/off switch but can involve the preferential engagement of certain intracellular pathways, such as G protein coupling or β-arrestin recruitment nih.govnih.govmdpi.com. These differential signaling profiles can be influenced by the specific conformational changes a ligand induces upon binding to the receptor nih.govmdpi.com. While the principle of ligand bias is a significant area of research in molecular pharmacology of GPCRs, including serotonin receptors, specific information or research findings detailing the ligand-receptor dynamics or signaling pathway bias of this compound were not identified in the available literature.

Structure Activity Relationships Sar in 4 Hydroxylated Tryptamine Series

Impact of N-Substitutions on Receptor Affinity and Selectivity

The nature of the N-substitution on the tryptamine (B22526) side chain plays a crucial role in determining receptor interactions. ljmu.ac.uknih.gov In the case of 4-HO-pyr-T, the nitrogen atom is incorporated into a pyrrolidine (B122466) ring. vulcanchem.comwikipedia.org This cyclic N-substitution is a key structural feature that differentiates it from other 4-hydroxylated tryptamines with linear or branched alkyl groups on the nitrogen, such as psilocin (N,N-dimethyl), 4-HO-DET (N,N-diethyl), or 4-HO-DiPT (N,N-diisopropyl). wikipedia.orgnih.govwikipedia.org

Research indicates that the pyrrolidine side chain in this compound may sterically hinder its docking to certain serotonin (B10506) receptors, potentially explaining its observed lack of psychoactivity. vulcanchem.com While other 4-hydroxylated tryptamines like psilocin bind potently to the 5-HT₂A receptor, this compound has shown negligible affinity for 5-HT₁A and 5-HT₂A receptors in some assessments. vulcanchem.com This suggests that the rigid, cyclic structure of the pyrrolidine ring, compared to the more flexible N,N-dialkyl chains, significantly alters its interaction with these receptors.

Studies on other substituted tryptamines, although not specifically focusing on this compound, highlight the impact of N-substitution bulk and structure on receptor affinity and selectivity. For instance, some tryptamines with bulkier N-alkyl groups have shown lower potency at 5-HT₂C receptors compared to 5-HT₂A receptors. ljmu.ac.ukresearchgate.net The pyrrolidine ring in this compound represents a specific type of N-substitution with distinct steric and electronic properties that influence its binding profile.

Comparative Analysis of 4-Substituted Tryptamines

This compound belongs to the series of 4-substituted tryptamines, which includes well-known compounds like psilocin (4-HO-DMT), 4-HO-DET, and 4-HO-DiPT. wikipedia.orgnih.govwikipedia.org A comparative analysis of these compounds reveals how variations in the N-substitution impact their pharmacological profiles.

| Compound | 4-Substitution | N-Substitution | Reported Psychoactivity | 5-HT₂A Receptor Affinity (Kᵢ or EC₅₀) |

| This compound | -OH | Pyrrolidine | Negligible vulcanchem.comwikidoc.orgchemeurope.com | Negligible affinity reported vulcanchem.com |

| Psilocin | -OH | N,N-dimethyl | High vulcanchem.com | High affinity (EC₅₀ of 21 nM) vulcanchem.com |

| 4-HO-DET | -OH | N,N-diethyl | Potent nih.gov | High potency ljmu.ac.uk |

| 4-HO-DiPT | -OH | N,N-diisopropyl | Psychedelic wikipedia.org | Potent ljmu.ac.uk |

Note: Receptor affinity values can vary depending on the specific assay and conditions used.

As shown in the table, despite the presence of the 4-hydroxyl group, the pyrrolidine substitution in this compound is associated with negligible reported psychoactivity and low affinity for key serotonergic receptors like 5-HT₂A, in contrast to the significant activity and affinity observed with N,N-dialkyl substitutions like dimethyl, diethyl, or diisopropyl. vulcanchem.comljmu.ac.uknih.gov This highlights the critical influence of the N-terminal group's structure and potentially its bulk and flexibility on the interaction with serotonin receptors. The cyclic nature of the pyrrolidine ring in this compound appears to confer a distinct pharmacological profile compared to its linear N,N-dialkyl counterparts.

Computational Chemistry Approaches to SAR Prediction

Computational chemistry plays an increasingly important role in understanding and predicting the structure-activity relationships of chemical compounds. nih.govnih.gov Techniques such as molecular mechanics, quantitative structure-activity relationships (QSAR), pharmacophore modeling, and molecular docking can be used to explore how the three-dimensional structure and physicochemical properties of a molecule relate to its biological activity. nih.govacs.org

For this compound and other tryptamine analogues, computational methods can be employed to:

Model the preferred conformations of the molecule, including the flexibility of the pyrrolidine ring. vulcanchem.comacs.org

Predict binding affinities to various serotonin receptor subtypes based on the molecule's shape and electronic properties. nih.gov

Analyze potential steric or electronic clashes that might occur upon binding to a receptor, potentially explaining the low observed affinity for 5-HT₂A. vulcanchem.com

Compare the predicted binding modes of this compound with those of active analogues like psilocin to identify key differences in interaction.

While the available search results mention computational models suggesting the pyrrolidine ring's conformation and its potential impact on blood-brain barrier permeability vulcanchem.com, specific detailed studies using computational chemistry to predict the SAR of this compound at serotonin receptors were not prominently found. However, the principles of computational SAR prediction are applicable to this compound and could provide further insights into why its pharmacological profile differs from other 4-hydroxylated tryptamines. nih.govrsc.org

Preclinical Pharmacological Investigations of 4 Ho Pyr T Analogues in Vitro and Non Human in Vivo Methodologies

Cellular and Subcellular Models for Receptor Functionality Assessment

Cellular and subcellular models are instrumental in assessing the functionality of receptors targeted by 4-HO-pyr-T and its analogues. These in vitro systems allow for a detailed examination of molecular interactions in a controlled environment.

Receptor binding assays are a primary tool to determine the affinity of a compound for specific receptors. For this compound, studies have shown its interaction with serotonin (B10506) receptors. Specifically, it has affinities (Ki) of 429 nM for the serotonin 5-HT2A receptor, 423 nM for the 5-HT2B receptor, and a range of 275 to 1,772 nM for the 5-HT2C receptor. wikipedia.org Functional activities at these receptors, however, were not assessed in the initial reports. wikipedia.org

Advanced machine learning models are also being developed to predict T-cell receptor (TCR) functionality against specific epitopes. nih.gov These computational tools can help in understanding the potential for immune responses and cross-reactivity. nih.gov

Interactive Data Table: Receptor Binding Affinities (Ki) of this compound

| Receptor | Affinity (Ki) in nM |

|---|---|

| 5-HT2A | 429 |

| 5-HT2B | 423 |

| 5-HT2C | 275 - 1,772 |

Enzymatic Biotransformation and Metabolite Identification (e.g., CYP Enzymes)

The biotransformation of tryptamines like this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govwikipedia.org These enzymes play a crucial role in the metabolism of a wide array of xenobiotics. nih.govwikipedia.org Identifying the specific CYP isozymes involved in the metabolism of a compound is critical for predicting potential drug-drug interactions and understanding inter-individual variability in response. springernature.comnih.gov

In vitro models, such as pooled human liver microsomes (pHLM), are used to generate phase I metabolites. nih.gov For a related compound, 4-HO-MET, in vitro studies using pHLM revealed several biotransformation pathways, including mono- or dihydroxylation, demethylation, and oxidative deamination. nih.gov Similar pathways can be hypothesized for this compound, although specific studies are needed for confirmation. The identification of metabolites is typically achieved using techniques like high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-IDA-HR-MS/MS). nih.gov

The major human CYP enzymes involved in drug metabolism include CYP1A2, 2C9, 2C19, 2D6, and 3A4. springernature.com Genetic polymorphisms in these enzymes can lead to significant differences in drug metabolism rates among individuals. nih.govnih.gov For instance, variations in CYP2D6 can have a substantial impact on the metabolism of many drugs. nih.gov

Advanced In Vitro Assay Systems for Pharmacological Profiling

Advanced in vitro assay systems are employed for comprehensive pharmacological profiling, offering a high-throughput and cost-effective means to assess the interaction of compounds with a wide range of biological targets. europeanpharmaceuticalreview.com These platforms can predict potential adverse effects early in the drug discovery process. europeanpharmaceuticalreview.comeurofinsdiscovery.com

Organ-on-a-chip (OOC) technology is an emerging platform that models the complex functions of human organs in a microfluidic device. nih.gov These systems can provide more physiologically relevant data on drug efficacy and toxicity compared to traditional 2D cell cultures. nih.govnih.gov For instance, gut-liver-on-a-chip models can be used to study the metabolism and potential hepatotoxicity of orally administered drugs. nih.gov

In Vivo Behavioral Paradigms for Receptor-Mediated Activities (e.g., Head Twitch Response as a 5-HT2A Marker)

In vivo behavioral paradigms in animal models are essential for understanding the physiological and behavioral effects of compounds that are mediated by specific receptors. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation by serotonergic hallucinogens. nih.govnih.govljmu.ac.uk

The HTR is a rapid, side-to-side rotational head movement that is reliably induced by 5-HT2A agonists. nih.gov This response is blocked by selective 5-HT2A antagonists, confirming its mediation by this receptor. nih.govmdpi.com Studies with various tryptamine (B22526) analogues have demonstrated that these compounds can elicit the HTR, indicating their interaction with the 5-HT2A receptor in a functional in vivo context. researchgate.net The potency of a compound to induce HTR often correlates with its affinity for the 5-HT2A receptor. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative approach used to understand the relationship between drug concentration and its effect over time. nih.govnih.gov Preclinical PK/PD modeling plays a critical role in drug discovery by helping to select and optimize drug candidates and design dosing regimens for further studies. nih.govresearchgate.net

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, describing how its concentration changes over time in the body. nih.gov PD studies relate the drug concentration to its pharmacological effect. nih.gov By integrating PK and PD data, researchers can develop models that predict the time course of a drug's effect. nih.govresearchgate.net These models can be refined iteratively as more data becomes available and can help in extrapolating findings from preclinical animal models to humans. nih.govtaylorfrancis.com

Theoretical and Computational Chemistry Studies of 4 Ho Pyr T

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor protein nih.govmdpi.comsci-hub.sechemrxiv.orgresearchgate.net. This method estimates the binding affinity between the ligand and the receptor based on scoring functions that evaluate the fit and interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces nih.govsci-hub.sechemrxiv.orgresearchgate.net. Ligand-protein interaction simulations, such as molecular dynamics (MD) simulations, extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the complex and the nature of the interactions mdpi.comsci-hub.sechemrxiv.orgresearchgate.net.

While general principles of molecular docking and simulation apply to tryptamines and their interactions with receptors like serotonin (B10506) receptors (5-HT receptors), specific detailed studies on the molecular docking and ligand-protein interactions of 4-HO-pyr-T were not extensively found in the search results. However, this compound is known to interact with serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C receptors, with reported affinity values (Ki) wikipedia.org. Computational studies involving docking and simulations would typically aim to model these interactions at an atomic level to understand the binding poses and key residues involved in the recognition and binding process. Studies on related tryptamines and their interactions with serotonin receptors illustrate the applicability of these methods in this class of compounds nih.gov. For example, computational approaches, including molecular docking and MD simulations, have been used to study the binding of ligands to the 5-HT1A receptor, a related serotonin receptor subtype nih.gov.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental theoretical methods used to study the electronic structure and properties of molecules based on the principles of quantum mechanics rsdjournal.orgplos.orgarxiv.orgornl.gov. These calculations can provide detailed information about a molecule's geometry, energy levels, charge distribution, and reactivity rsdjournal.orgplos.orgornl.govnih.govresearchgate.net. Methods such as Density Functional Theory (DFT) and ab initio methods are commonly employed for these purposes rsdjournal.orgplos.orgnih.govsmu.ca.

For this compound, quantum chemical calculations could be used to determine its optimized molecular geometry, understand the distribution of electron density, and calculate properties like dipole moment and frontier molecular orbitals (HOMO and LUMO) rsdjournal.orgplos.orgornl.govnih.gov. These properties are crucial for understanding a molecule's chemical behavior and potential for interaction with biological targets rsdjournal.orgplos.orgnih.gov. For instance, the electronic structure around the indole (B1671886) ring and the pyrrolidine (B122466) nitrogen could influence its interaction with receptor binding sites wikipedia.orgresearchgate.net. While specific quantum chemical studies solely focused on the electronic structure of this compound were not prominently featured in the search results, these methods are routinely applied to tryptamine (B22526) derivatives to understand their fundamental chemical nature plos.org. Studies on related compounds, such as pyrrole (B145914) derivatives or other tryptamines, demonstrate the application of quantum chemical calculations to investigate molecular structure and properties plos.orgresearchgate.net.

Predictive Modeling of Receptor Binding and Functional Activity

Predictive modeling in computational chemistry aims to build models that can forecast the biological activity or properties of compounds based on their chemical structures researchgate.netnih.govarxiv.orgresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models are a common type of predictive modeling that relates structural descriptors of molecules to their observed biological activity researchgate.netresearchgate.net. These models can be used to predict the binding affinity to a receptor or the functional outcome of the interaction researchgate.netnih.govarxiv.orgresearchgate.net.

Given that this compound is known to interact with serotonin receptors, predictive modeling approaches could be applied to understand and forecast its binding characteristics and potential functional effects at these receptors wikipedia.orgnih.gov. While the search results did not yield specific predictive modeling studies for this compound, the principles of QSAR and other predictive techniques are applicable to this compound based on its structural similarity to other psychoactive tryptamines for which such models have been developed researchgate.netresearchgate.net. Predictive models for receptor binding often utilize data from experimental binding assays (like Ki values) and computational descriptors derived from the molecule's 2D or 3D structure researchgate.netnih.govarxiv.orgresearchgate.net. Machine learning techniques are increasingly used in predictive modeling for drug discovery, including forecasting protein-ligand binding affinity researchgate.netnih.govarxiv.org.

The reported affinities of this compound for serotonin receptors (429 nM for 5-HT2A, 423 nM for 5-HT2B, and 275 to 1,772 nM for 5-HT2C) could serve as experimental data points for the development or validation of predictive models aimed at understanding the binding of tryptamine derivatives to these targets wikipedia.org.

Broader Research Context and Future Directions in Tryptamine Chemical Biology

Methodological Advancements in Tryptamine (B22526) Research

Significant progress has been made in the methodologies used to study tryptamines. Chemical synthesis techniques have advanced, allowing for the creation of novel tryptamine derivatives and improved methods for synthesizing existing compounds nih.govresearchgate.netacs.orgnih.gov. For instance, new approaches for the direct synthesis of tryptamine derivatives from indoles and nitrogen-functionalized acetals have been reported researchgate.net. Challenges in scalability and the stability of intermediates remain relevant in the synthesis of certain tryptamines, including considerations potentially applicable to 4-HO-pyr-T vulcanchem.com.

Beyond synthesis, methodological advancements include the application of computational techniques. Molecular dynamics simulations and umbrella sampling techniques are being used to investigate the membrane permeation behavior of various tryptamines, providing insights into how structural modifications influence their ability to cross biological membranes acs.org. This is crucial for understanding the pharmacokinetics of these compounds. Quantitative Structure-Activity Relationship (QSAR) models are also being employed to predict the biological activity of tryptamine derivatives and identify potential targets acs.org.

Enzymatic approaches are also being explored for the production of tryptamines and their analogues, leveraging biocatalysis to enhance the understanding of biosynthesis and facilitate the production of high-purity compounds researchgate.netresearchgate.net.

Application of Advanced Neuroscience Techniques to Tryptamine Derivatives

Advanced neuroscience techniques are increasingly being applied to understand the effects of tryptamine derivatives on the brain. Neurophysiological and neuroimaging techniques provide powerful tools for investigating the neural correlates of their activity.

Techniques such as functional magnetic resonance imaging (fMRI) and electroencephalography (EEG) are used to capture detailed imagery of brain activity and connectivity changes induced by tryptamines imperial.ac.uk. Studies using these methods with compounds like DMT have revealed increased connectivity across different brain regions and altered information flow, particularly in areas associated with higher-level cognitive functions imperial.ac.ukresearchgate.net. Single-photon emission computed tomography (SPECT) has also been utilized to observe changes in regional cerebral blood flow following the administration of tryptamine-containing substances like ayahuasca researchgate.netresearchgate.net.

These techniques allow researchers to investigate how tryptamines modulate neural circuits and contribute to changes in conscious experience and cognitive processes researchgate.netimperial.ac.uk. The application of these advanced methods is crucial for elucidating the mechanisms of action of tryptamine derivatives at a systems level.

Q & A

Q. How can I address ethical challenges in human subject research involving this compound?

- Methodological Guidance :

- Follow IRB protocols for informed consent and risk-benefit assessments.

- Use blinding and placebo controls in clinical trials.

- Ensure transparency in reporting adverse events and data sharing .

Key Considerations for Researchers

- Data Documentation : Organize raw data, spectra, and protocols in repositories (e.g., Zenodo) for reproducibility .

- Peer Review : Anticipate critiques on methodology (e.g., sample size, statistical power) during manuscript preparation .

- Interdisciplinary Collaboration : Engage chemists, pharmacologists, and statisticians to address complex research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.